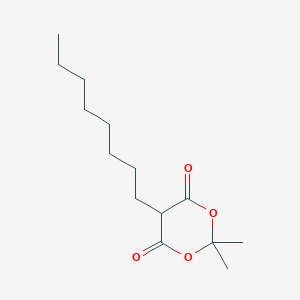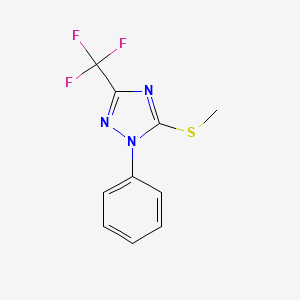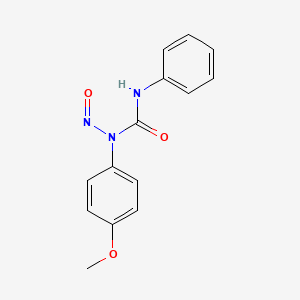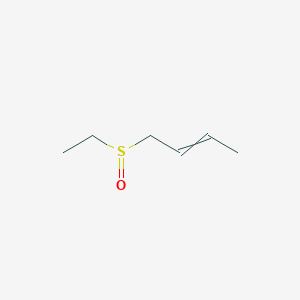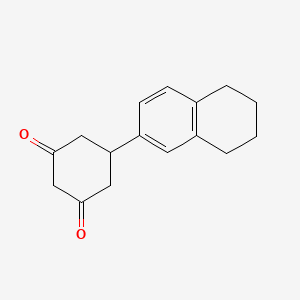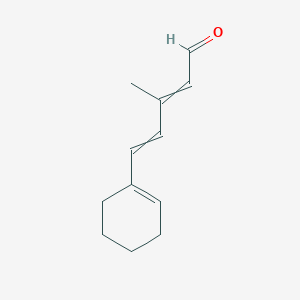
5-(Cyclohex-1-EN-1-YL)-3-methylpenta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohex-1-EN-1-YL)-3-methylpenta-2,4-dienal is an organic compound characterized by its unique structure, which includes a cyclohexene ring and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-1-EN-1-YL)-3-methylpenta-2,4-dienal can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a cyclohexene derivative reacts with a suitable diene under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohex-1-EN-1-YL)-3-methylpenta-2,4-dienal undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids for Diels-Alder reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Cyclohex-1-EN-1-YL)-3-methylpenta-2,4-dienal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Cyclohex-1-EN-1-YL)-3-methylpenta-2,4-dienal involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved may include nucleophilic addition, substitution, and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexene ring and a ketone group.
Cyclohex-1-en-1-yl trifluoromethanesulfonate: Another compound with a cyclohexene ring, used as a precursor in organic synthesis.
Uniqueness
Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
89411-33-6 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C12H16O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3 |
InChI Key |
JDUQVXCZRRZCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C=CC1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


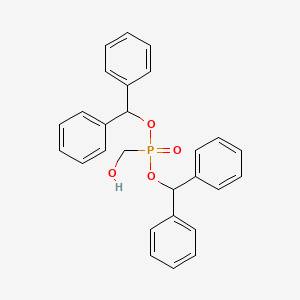
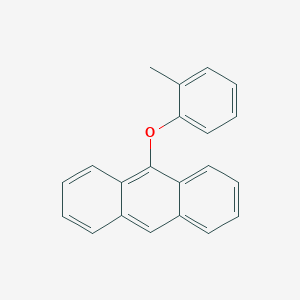
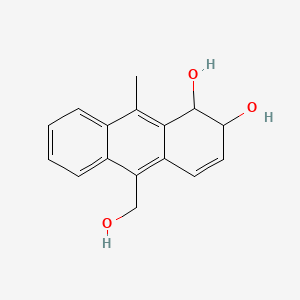
![Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate](/img/structure/B14389356.png)
silane](/img/structure/B14389370.png)
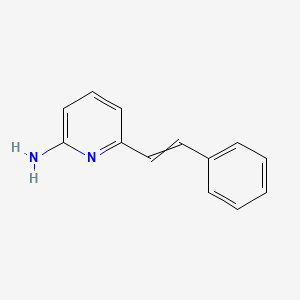
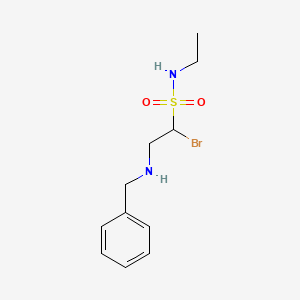
![4-Methylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14389380.png)
